molecular formula C8H16N2O2 B2583473 tert-butyl N-propanimidoylcarbamate CAS No. 1368883-62-8

tert-butyl N-propanimidoylcarbamate

Cat. No.: B2583473
CAS No.: 1368883-62-8
M. Wt: 172.228
InChI Key: RFOIQLZINZJVNA-UHFFFAOYSA-N
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Description

tert-Butyl N-propanimidoylcarbamate is a carbamate derivative featuring a tert-butyl group and a propanimidoyl substituent. The tert-butyl group is widely used as a protective moiety for amines due to its stability under basic and acidic conditions, enabling selective deprotection in multi-step syntheses .

Properties

IUPAC Name

tert-butyl (NZ)-N-(1-aminopropylidene)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5-6(9)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIQLZINZJVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/C(=O)OC(C)(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with propanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-propanimidoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .

Scientific Research Applications

Overview

Tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmaceutical applications. Its unique structural features allow it to interact with biological systems, making it a candidate for therapeutic development.

Medicinal Chemistry

This compound is primarily studied for its potential as a bioactive compound. The incorporation of the tert-butyl group is significant in enhancing the lipophilicity and metabolic stability of drug candidates, which can lead to improved pharmacokinetic properties .

Case Studies:

  • Neuroprotective Effects: A study demonstrated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cells. These compounds were shown to reduce cell death and inflammatory markers in models of neurodegenerative diseases, suggesting potential therapeutic roles in conditions like Alzheimer's disease.
  • Antimicrobial Activity: Research has indicated that derivatives of this compound possess antimicrobial properties, demonstrating activity against various bacterial strains. This highlights its potential use in developing new antibiotics or treatments for infections .

Synthesis and Chemical Reactions

The compound serves as an intermediate in the synthesis of other bioactive molecules. Its reactivity can be exploited in various coupling reactions, enabling the formation of more complex structures essential for drug development.

Reaction Type Description
Coupling ReactionsUsed to synthesize substituted benzamido derivatives with potential anti-inflammatory properties .
Enzymatic InhibitionActs as an inhibitor for enzymes involved in metabolic pathways, relevant in drug design.
Activity Type Mechanism Findings
NeuroprotectionReduces oxidative stress and inflammationSignificant reduction in cell death observed
AntimicrobialInhibits bacterial growthNotable activity against multiple bacterial strains
Enzymatic InhibitionInhibits β-secretase and acetylcholinesterasePotential applications in neurodegenerative diseases

Mechanism of Action

The mechanism of action of tert-butyl N-propanimidoylcarbamate involves the formation of a stable carbamate linkage. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Table 1: Comparative Properties of tert-Butyl Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Application Stability/Reactivity
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine, hydroxymethyl, methoxy Lab R&D (e.g., chiral synthesis) Stable under recommended conditions
tert-Butyl 4-amino-4-(3-pyridinyl)butylcarbamate C₁₄H₂₁N₃O₂ 263.3 Pyridinyl, amino, butyl chain Potential pharmaceutical intermediate No reactivity hazards reported
tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate C₁₀H₁₄ClN₃O₂ 243.7 Chloropyrimidinyl, methyl Cross-coupling reactions No data; likely stable
tert-Butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate C₁₂H₁₇N₃O₃ 263.3 Hydroxycarbamimidoyl, phenyl Chelation or metal-binding studies No data available

Key Observations:

Structural Diversity :

  • The tert-butyl carbamate framework accommodates diverse substituents (e.g., pyrrolidine, pyridinyl, chloropyrimidinyl), enabling tailored applications in drug discovery and materials science .
  • The propanimidoyl group in the target compound may enhance hydrogen-bonding or coordination properties compared to analogs like the pyridinyl or chloropyrimidinyl derivatives .

The tert-butyl group’s steric bulk likely contributes to this stability . Functional groups such as chloropyrimidinyl (in ) or hydroxycarbamimidoyl (in ) may confer unique reactivity (e.g., nucleophilic substitution or metal chelation).

Toxicology and Safety: Limited toxicological data are available for most analogs.

Synthetic Utility :

  • tert-Butyl carbamates are commonly used as protective groups. The ease of deprotection (e.g., using trifluoroacetic acid) varies with substituent electronic effects .

Biological Activity

Introduction

tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and physicochemical properties.

Chemical Structure and Properties

This compound can be described by its chemical structure, which includes a tert-butyl group attached to a propanimidoylcarbamate moiety. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

PropertyValue
Molecular FormulaC8_{8}H16_{16}N2_{2}O2_{2}
Molecular Weight172.23 g/mol
Boiling PointNot specified
SolubilityVaries (depends on solvent)

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the tert-butyl group often exhibit enhanced binding affinity due to steric effects, potentially leading to increased biological efficacy.

Case Studies

  • Inhibition of Enzymatic Activity
    • A study evaluated the inhibitory effects of various carbamate derivatives on specific enzymes involved in metabolic pathways. The results indicated that this compound exhibited significant inhibition of enzyme activity, suggesting potential therapeutic applications in metabolic disorders .
  • Antimicrobial Properties
    • Another investigation focused on the antimicrobial activity of carbamate derivatives, including this compound. The compound demonstrated notable activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects
    • Research has also explored the anti-inflammatory properties of related compounds. This compound was shown to reduce inflammation markers in vitro, suggesting possible applications in treating inflammatory diseases .

The physicochemical properties of this compound play a crucial role in its biological activity:

  • Lipophilicity : The tert-butyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.
  • Metabolic Stability : The structure may influence metabolic pathways, potentially leading to prolonged action within biological systems.

This compound exhibits promising biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent in various medical applications, including enzyme inhibition, antimicrobial activity, and anti-inflammatory effects. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.

References

  • RSC Publishing article on the reactivity patterns of tert-butyl groups.
  • PubMed study evaluating physicochemical properties and biological activities.
  • Case studies highlighting anti-inflammatory effects of carbamate derivatives.

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